molecular formula C10H19N3O2 B14794591 N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide

Cat. No.: B14794591
M. Wt: 213.28 g/mol
InChI Key: RBOCYKJHNQUKSK-UHFFFAOYSA-N
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Description

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide is a compound characterized by its unique structure, which includes a pyrrolidine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide typically involves the reaction of pyrrolidine derivatives with acetamide precursors. The process often includes steps such as amination and cyclization of functionalized acyclic substrates. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes and advanced purification techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide
  • N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylMethyl]-N-cyclopropyl-acetamide
  • N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Uniqueness

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(13)6-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)

InChI Key

RBOCYKJHNQUKSK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CNC(=O)C)N

Origin of Product

United States

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